molecular formula C11H8BrN B164829 3-(4-Bromophenyl)pyridine CAS No. 129013-83-8

3-(4-Bromophenyl)pyridine

Cat. No. B164829
M. Wt: 234.09 g/mol
InChI Key: FCHUOBPHXDXZBK-UHFFFAOYSA-N
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Patent
US05958918

Procedure details

3-Bromopyridine (6 g, 38 mmol) is treated as described in EXAMPLE 53, Part A with n-butyl lithium (28.5 mL of a 1.6 M solution in THF, 45.6 mmol) and iodobromobenzene (8.96 g, 31.7 mmol). The crude product is purified by chromatography (30% EtOAc/hexanes) to obtain the title compound (3.5 g, 14.9 mmol).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.96 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C([Li])CCC.I[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Br:20]>C1COCC1>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:18]2[CH:17]=[CH:16][C:15]([Br:20])=[CH:14][CH:19]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8.96 g
Type
reactant
Smiles
IC1=C(C=CC=C1)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography (30% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.9 mmol
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.